molecular formula C9H8F2O B1295064 2',4'-Difluoropropiophenone CAS No. 85068-30-0

2',4'-Difluoropropiophenone

Cat. No. B1295064
Key on ui cas rn: 85068-30-0
M. Wt: 170.16 g/mol
InChI Key: UZWOADNMVRRYDE-UHFFFAOYSA-N
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Patent
US05405861

Procedure details

To a mixture of m-difluorobenzene (100 ml) and anhydrous aluminium chloride (114 g) was added dropwise, while stirring, propionyl chloride (66 ml), during 45 minutes. The mixture was then stirred for 2 hours on an oil bath of 50°-55° C. The reaction mixture was cooled, to which was added methylene chloride (300 ml). The resultant solution was added by portions to ice-water (11) while stirring. Methylene chloride layer was separated, and the aqueous layer was subjected to extraction twice with methylene chloride (60 ml). Methylene chloride layers were combined and washed with water (200 ml), followed by drying over anhydrous magnesium sulfate. The solvent was distilled off to leave 2',4'-difluoropropiophenone (111.4 g) as a pale yellow oily product. 1H-NMR (CDCl3) δ: 1.17~1.24(3H), 2.92~3.05(2H), 6.82~7.02(2H), 7.89~8.03(1H)
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[C:13](Cl)(=[O:16])[CH2:14][CH3:15]>C(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([F:8])[CH:5]=[CH:6][C:7]=1[C:13](=[O:16])[CH2:14][CH3:15] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
FC1=CC(=CC=C1)F
Name
Quantity
114 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
66 mL
Type
reactant
Smiles
C(CC)(=O)Cl
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
The mixture was then stirred for 2 hours on an oil bath of 50°-55° C
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled, to which
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
Methylene chloride layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was subjected to extraction twice with methylene chloride (60 ml)
WASH
Type
WASH
Details
washed with water (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 111.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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